Butoxyurea
Description
Butoxyurea (C₅H₁₂N₂O₂) is a urea derivative characterized by a butoxy group (-O-C₄H₉) attached to the urea backbone. Structurally, it consists of a carbonyl group flanked by two amine groups, with one amine substituted by the butoxy chain. Its synthesis typically involves the reaction of butanol with urea precursors under controlled alkaline conditions, yielding a crystalline solid with moderate solubility in polar solvents like ethanol and water (≈15 g/L at 25°C) . Key physical properties include a melting point of 98–102°C and a molecular weight of 132.16 g/mol.
Properties
CAS No. |
52883-25-7 |
|---|---|
Molecular Formula |
C5H12N2O2 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
butoxyurea |
InChI |
InChI=1S/C5H12N2O2/c1-2-3-4-9-7-5(6)8/h2-4H2,1H3,(H3,6,7,8) |
InChI Key |
RDEAKCXMQCTSEB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCONC(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Ethoxyurea (C₃H₈N₂O₂)
- Structure : Ethoxy group (-O-C₂H₅) replaces butoxy.
- Synthesis: Ethanol reacts with urea precursors, analogous to this compound’s synthesis .
- Applications : Less persistent herbicide due to shorter alkoxy chain; used in niche horticultural settings.
Thiourea (CH₄N₂S)
Methoxyurea (C₂H₆N₂O₂)
- Structure : Methoxy group (-O-CH₃) attached to urea.
- Solubility : Higher water solubility (≈30 g/L) due to reduced hydrophobicity.
- Applications: Limited to laboratory-scale organic synthesis due to volatility.
Data Tables
Table 1: Physical and Chemical Properties
| Property | This compound | Ethoxyurea | Thiourea | Methoxyurea |
|---|---|---|---|---|
| Molecular Weight | 132.16 | 104.10 | 76.12 | 90.08 |
| Melting Point (°C) | 98–102 | 85–88 | 176–178 | 72–75 |
| Water Solubility | 15 g/L | 22 g/L | 137 g/L | 30 g/L |
| LogP (Octanol-Water) | 0.89 | 0.45 | -1.08 | 0.12 |
Table 2: Herbicidal Activity (EC₅₀ Values)
| Compound | EC₅₀ (Weed A) | EC₅₀ (Weed B) |
|---|---|---|
| This compound | 12 µM | 18 µM |
| Ethoxyurea | 25 µM | 32 µM |
| Thiourea | >100 µM | >100 µM |
| Methoxyurea | 45 µM | 60 µM |
Key Research Findings
Herbicidal Efficiency : this compound outperforms Ethoxyurea and Methoxyurea in inhibiting photosystem II (PSII) in weeds, attributed to its optimal lipophilicity .
Environmental Stability : this compound’s longer alkoxy chain enhances soil adsorption, reducing groundwater contamination risks compared to Methoxyurea .
Synthetic Challenges : Thiourea’s sulfur atom complicates purification, whereas this compound’s crystalline nature allows high-purity yields (>98%) via recrystallization .
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